molecular formula C19H20INO2 B12528293 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene

2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene

Cat. No.: B12528293
M. Wt: 421.3 g/mol
InChI Key: OHHDCIUWQFBOIH-UHFFFAOYSA-N
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Description

2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C19H20INO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of iodine and nitro groups at specific positions on the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene typically involves multiple steps, starting from commercially available fluorene derivatives. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The propyl groups at the 9-position can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium tert-butoxide).

    Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, water).

Major Products Formed

    Substitution: 2-Amino-7-nitro-9,9-dipropyl-9H-fluorene, 2-Thio-7-nitro-9,9-dipropyl-9H-fluorene.

    Reduction: 2-Iodo-7-amino-9,9-dipropyl-9H-fluorene.

    Oxidation: this compound-9-carboxylic acid.

Scientific Research Applications

2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene depends on its specific application. For example:

    In biological imaging: The compound’s fluorescence is utilized to label and visualize biological structures.

    In medicinal chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-7-nitro-9H-fluorene: Lacks the propyl groups at the 9-position.

    2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: Contains bromine instead of a nitro group and has methyl groups at the 9-position.

    2,7-Diiodo-9,9-dioctyl-9H-fluorene: Contains two iodine atoms and octyl groups at the 9-position.

Uniqueness

2-Iodo-7-nitro-9,9-dipropyl-9H-fluorene is unique due to the combination of its iodine, nitro, and propyl substituents, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for specialized applications in scientific research and industry.

Properties

Molecular Formula

C19H20INO2

Molecular Weight

421.3 g/mol

IUPAC Name

2-iodo-7-nitro-9,9-dipropylfluorene

InChI

InChI=1S/C19H20INO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

OHHDCIUWQFBOIH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I)CCC

Origin of Product

United States

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